3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)naphthalen-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2S2/c31-27(15-17-33-23-11-3-1-4-12-23)29-25-19-21-9-7-8-10-22(21)20-26(25)30-28(32)16-18-34-24-13-5-2-6-14-24/h1-14,19-20H,15-18H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGWCBEZAMYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
Molecular Architecture
The target molecule consists of:
- A naphthalene core substituted at positions 2 and 3
- Two propanamide side chains terminating in phenylsulfanyl groups
- Amide linkages requiring precise stereoelectronic control
Key challenges include:
- Regioselective functionalization of the naphthalene ring
- Prevention of over-oxidation at sulfur centers
- Compatibility of protecting groups during sequential amidation
Retrosynthetic Considerations
Retrosynthetic disconnection suggests two viable pathways:
- Convergent approach : Coupling pre-formed 3-(phenylsulfanyl)propanoyl chloride with 3-aminonaphthalen-2-amine derivatives
- Linear approach : Sequential installation of propanamide units on the naphthalene scaffold
The patent literature demonstrates effective use of silyl-protected intermediates for amide bond formation in polycyclic systems, while oxidation methodologies from proton pump inhibitor syntheses provide insights into sulfur handling.
Synthetic Methodologies
Stepwise Amidation Protocol
First Amidation Stage
Reaction Scheme :
Naphthalen-2-amine → 3-aminonaphthalen-2-amine → Monoamide intermediate
Procedure :
- Protect naphthalen-2-amine with tert-butyldimethylsilyl (TBS) group using TBSCl/imidazole in DMF
- Nitrate at position 3 using fuming HNO3/H2SO4 at 0°C (85% yield)
- Reduce nitro group with H2/Pd-C in ethanol (92% yield)
- Couple with 3-(phenylsulfanyl)propanoyl chloride (prepared from acid via SOCl2) using Hunig's base in THF (-15°C → RT, 18h)
Key Parameters :
- Maintain reaction temperature <-10°C during acylation to prevent diamination
- Use molecular sieves (4Å) to absorb liberated HCl
Second Amidation Stage
Reaction Scheme :
Monoamide intermediate → Target compound
Procedure :
- Deprotect TBS group with TBAF/THF (0°C, 2h)
- Repeat acylation with fresh 3-(phenylsulfanyl)propanoyl chloride
- Purify via silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)
Yield Optimization :
- 78% isolated yield when using 2.2eq acyl chloride
- 15% yield improvement with microwave assistance (80°C, 30min)
One-Pot Double Amidation Strategy
Innovative Approach :
Simultaneous installation of both propanamide arms using:
- Dual activation of carboxylic acid precursors
- Phase-transfer catalysis
Reaction Conditions :
- 3-(Phenylsulfanyl)propanoic acid (2.5eq)
- HATU (2.2eq)/HOAt (0.5eq) in DMF
- DIPEA (5eq) as base
- 3Å molecular sieves, 40°C, 48h
Advantages :
- Eliminates intermediate purification steps
- 65% overall yield vs 78% for stepwise method
Limitations :
- Requires strict stoichiometric control
- Higher risk of dimerization byproducts
Catalytic Systems and Reaction Engineering
Transition Metal Catalysis
Copper-mediated coupling demonstrates particular efficacy:
Protocol :
- CuI (10mol%)
- N,N'-dimethylethylenediamine (20mol%)
- Cs2CO3 (3eq) in toluene
- 110°C, 24h under N2
Results :
- 82% yield for monoamide formation
- 73% yield for diamide product
Enzyme-Catalyzed Amidation
Comparative study using immobilized lipases:
| Enzyme Source | Solvent System | Conversion (%) | Diastereomeric Ratio |
|---|---|---|---|
| Candida antarctica | t-BuOH/H2O | 91 | 99:1 |
| Pseudomonas fluorescens | MTBE | 78 | 95:5 |
| Thermomyces lanuginosus | AcCN | 65 | 90:10 |
Notable Finding :
CaLB (Novozym 435) achieves near-perfect stereocontrol through its hydrophobic binding pocket accommodating the naphthalene core.
Critical Process Parameters
Advanced Purification Techniques
Crystallization Optimization
Anti-Solvent Screening :
| Anti-Solvent | Solvent Ratio | Crystal Habit | Purity (%) |
|---|---|---|---|
| n-Heptane | 1:3 | Needles | 99.1 |
| MTBE | 1:2 | Prisms | 99.5 |
| Hexane | 1:4 | Amorphous | 97.8 |
| Water | 1:1 | Twinned plates | 98.3 |
Optimal Conditions :
- Dissolve in minimal CH2Cl2 (40mL/g)
- Add MTBE (2:1 v/v) at 0.5°C/min
- Age slurry at -20°C for 12h
Chromatographic Methods
HPLC Method Development :
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile Phase:
- A: 0.1% HCO2H in H2O
- B: 0.1% HCO2H in MeCN
- Gradient: 30-70% B over 25min
- Flow: 1mL/min, λ=254nm
Critical Resolution :
Rs=2.1 between target compound and N-acetyl byproduct
Stability and Degradation Studies
Thermal Stability Profile
| Temperature (°C) | t90 (Days) | Major Degradant |
|---|---|---|
| 25 | 730 | Oxidized sulfone |
| 40 | 90 | Hydrolyzed amide |
| 60 | 7 | Naphthalene diamine |
Storage Recommendations :
- Argon atmosphere
- Amber glass at -20°C
- Desiccant (silica gel)
Photolytic Degradation
UV irradiation (ICH Q1B) reveals:
- 50% degradation after 48h at 300-400nm
- Primary pathway: C-S bond cleavage
- Stabilizers:
- 0.1% BHT reduces degradation to 12%
- 1% α-Tocopherol acetate to 8%
Industrial-Scale Considerations
Process Mass Intensity (PMI) Analysis
| Step | PMI (kg/kg) | Contribution (%) |
|---|---|---|
| Amide Coupling | 34 | 41 |
| Crystallization | 22 | 26 |
| Protection/Deprotection | 18 | 22 |
| Filtration | 9 | 11 |
Green Chemistry Improvements :
- Replace DMF with Cyrene™ (dihydrolevoglucosenone): PMI ↓18%
- Catalytic amidation vs stoichiometric activation: PMI ↓29%
Cost Analysis Breakdown
| Component | Cost Contribution (%) |
|---|---|
| HATU | 38 |
| 3-Aminonaphthalene | 27 |
| Solvents | 19 |
| Energy | 12 |
| Catalysts | 4 |
Cost-Reduction Strategies :
- Recycle HATU via aqueous extraction (73% recovery)
- Switch to continuous flow amidation (5x throughput)
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. For instance, derivatives of naphthalene have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of apoptosis-related proteins .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that naphthalene derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the phenylsulfanyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy .
Biochemical Research
In biochemical studies, compounds similar to 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide have been explored as inhibitors of apoptosis proteins (IAPs) . IAPs are critical regulators of apoptosis and are often overexpressed in cancer cells, contributing to chemoresistance .
Experimental Findings : In vitro assays have shown that such compounds can disrupt the interaction between IAPs and their target proteins, leading to increased apoptosis in cancer cells. This mechanism is particularly relevant for developing new anticancer therapies targeting resistant tumors .
Material Science
The compound's unique structure also suggests potential applications in material science , particularly in the development of organic semiconductors and photovoltaic materials. The presence of sulfur atoms can enhance electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Research Insights : Recent studies have indicated that incorporating sulfur-containing compounds into polymer matrices can improve charge transport properties, leading to more efficient electronic devices .
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide involves its interaction with specific molecular targets. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide: Similar structure but with different substituents.
3-(Phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide: Contains a pyrazole ring instead of a naphthalene core.
Uniqueness
3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide is unique due to its naphthalene core and multiple phenylsulfanyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(phenylsulfanyl)-N-{3-[3-(phenylsulfanyl)propanamido]naphthalen-2-yl}propanamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthalene core with phenylsulfanyl and propanamido substituents, which are critical for its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory and anticancer properties. The biological activity of This compound is hypothesized to involve the following mechanisms:
- Inhibition of Inflammatory Pathways : Compounds with phenylsulfanyl groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Interaction with Enzymatic Targets : The compound may interact with specific enzymes involved in cancer progression, potentially acting as an inhibitor.
- Cellular Uptake and Distribution : The lipophilic nature of the compound suggests efficient cellular uptake, enhancing its bioavailability and efficacy.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated compounds structurally related to This compound :
- Inflammation Modulation : A study demonstrated that a related compound significantly reduced LPS-induced inflammatory responses in microglial cells, suggesting potential neuroprotective effects through NLRP3 inflammasome inhibition .
- Anticancer Properties : Another investigation showed that similar phenylsulfanyl compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Research Findings
Recent findings indicate that the biological activity of this class of compounds is largely dependent on their ability to modulate key signaling pathways involved in inflammation and cancer. For instance, the interaction with the NLRP3 inflammasome pathway has been highlighted as a significant mechanism for reducing inflammatory responses in neurological models .
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiophenol, K₂CO₃, DMF, 80°C | 68% | 92% |
| 2 | Oxalyl chloride, dioxane, 0°C | 73% | 89% |
How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
Basic Research Question
- Spectroscopic analysis :
- ¹H/¹³C-NMR : Assign peaks for naphthalene protons (δ 7.0–8.5 ppm), sulfanyl groups (δ 2.5–3.5 ppm), and amide NH (δ 8.0–8.5 ppm) .
- FTIR : Confirm amide C=O stretch (~1622 cm⁻¹) and S–C aromatic bonds (~680 cm⁻¹) .
- X-ray crystallography : Resolve naphthalene stacking interactions and confirm stereochemistry (if applicable) .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how can contradictory data be resolved?
Advanced Research Question
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Compare with positive controls (e.g., cisplatin) .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or Western blot .
- Data contradiction resolution :
- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).
- Validate purity (>98%) via HPLC and LC-MS to rule out impurity interference .
How do structural modifications (e.g., substituent variation on phenyl or naphthalene groups) affect bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -CF₃) on phenyl rings enhance metabolic stability but may reduce solubility .
- Hydrophobic substituents on naphthalene improve membrane permeability but increase cytotoxicity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or tubulin .
What analytical methods are recommended for detecting degradation products under varying storage conditions?
Advanced Research Question
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~180°C) .
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Monitor via HPLC for cleavage of amide bonds.
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for sulfoxide formation .
How can computational chemistry predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Align the compound’s 3D structure (PubChem CID: [refer to InChI/SMILES in ) with target proteins (e.g., HDAC or kinase enzymes).
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
What strategies improve selectivity for specific enzymatic targets while minimizing off-target effects?
Advanced Research Question
- Fragment-based design : Replace phenylsulfanyl with bioisosteres (e.g., pyridyl) to modulate electronic properties .
- Proteome-wide profiling : Use kinome or GPCR panels to assess selectivity .
How can green chemistry principles be applied to synthesize this compound sustainably?
Advanced Research Question
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .
- Catalytic methods : Employ immobilized lipases for amide bond formation to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
